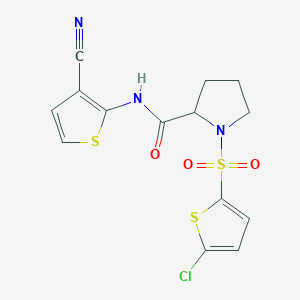

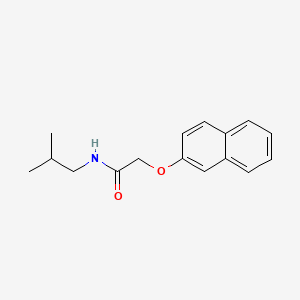

N-isobutyl-2-(2-naphthyloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-isobutyl-2-(2-naphthyloxy)acetamide is a compound that is structurally related to a class of substances that include various functional groups attached to a naphthalene moiety. While the specific compound N-isobutyl-2-(2-naphthyloxy)acetamide is not directly mentioned in the provided papers, the papers do discuss compounds with similar naphthalene-based structures and functionalities. For instance, the first paper describes a complex involving a ligand with a naphthalene backbone, which is used to create a luminescent lanthanide picrate complex . The second paper discusses a hydroxamic acid-based inhibitor with a naphthalene moiety that shows anti-angiogenic activity . These studies suggest that naphthalene derivatives can have significant chemical and biological properties.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds similar to N-isobutyl-2-(2-naphthyloxy)acetamide can be quite intricate. The first paper provides an example of a complex molecular structure where a naphthalene-based ligand forms a two-dimensional honeycomb-like framework with europium atoms . This indicates that naphthalene derivatives can participate in the formation of sophisticated supramolecular architectures, which can be analyzed using techniques such as single-crystal X-ray diffraction.

Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives can be diverse and depend on the functional groups present. The first paper suggests that the ligand can coordinate with lanthanide ions to form supramolecular complexes . In the second paper, the naphthalene derivative exhibits inhibitory activity against aminopeptidase N, indicating that it can interact with biological molecules . These interactions are likely mediated by the functional groups attached to the naphthalene core, which can form bonds or engage in non-covalent interactions with target molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-isobutyl-2-(2-naphthyloxy)acetamide would be influenced by its molecular structure. While the papers do not provide specific data on this compound, they do offer insights into related compounds. For example, the luminescent properties of the lanthanide complex discussed in the first paper are a direct result of the molecular structure and the energy levels of the ligand and metal ions . The inhibitory activity of the compound in the second paper is likely related to its ability to chelate metal ions, which is a physical property that can affect its biological activity . These properties are crucial for understanding the potential applications of such compounds in various fields, including materials science and medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

A study focused on synthesizing 2-naphthyloxy derivatives of N,N-substituted acetamides, including N-isobutyl-2-(2-naphthyloxy)acetamide, demonstrating their significant antiamnesic activity. This research aimed at developing compounds with potential therapeutic applications in memory enhancement, comparing their efficacy with known nootropic agents like piracetam. The synthesized compounds showed dose-dependent antiamnesic effects, with some derivatives exhibiting notable potency in enhancing memory, paralleled to piracetam in neuropsychopharmacological studies. This suggests the applicability of N-isobutyl-2-(2-naphthyloxy)acetamide derivatives in treating memory-related disorders (Piplani et al., 2004).

Development of Fluorescent Probes

Research into the development of fluorescent probes for the sensitive detection of carbonyl compounds in environmental water samples has leveraged derivatives of N-isobutyl-2-(2-naphthyloxy)acetamide. These studies have contributed to the advancement of analytical chemistry, providing tools for environmental monitoring and assessment. The creation of dansylacetamidooxyamine (DNSAOA), a molecule derived from N-isobutyl-2-(2-naphthyloxy)acetamide, has improved sensitivity and specificity in detecting trace amounts of aldehydes and ketones in water. This work not only underscores the compound's utility in environmental chemistry but also showcases its role in enhancing analytical methodologies for better detection and quantification of pollutants (Houdier et al., 2000).

Mecanismo De Acción

Target of Action

N-isobutyl-2-(2-naphthyloxy)acetamide primarily targets the sigma-1 receptor . This receptor is involved in nociception, which is the sensory nervous system’s response to certain harmful or potentially harmful stimuli .

Mode of Action

As a sigma-1 receptor antagonist , N-isobutyl-2-(2-naphthyloxy)acetamide works by inhibiting the action of the sigma-1 receptor . This inhibition can help to prevent related sensitisation and pain hypersensitisation .

Biochemical Pathways

It is known that the sigma-1 receptor system plays a role in various biochemical pathways, including those involved in pain perception .

Result of Action

N-isobutyl-2-(2-naphthyloxy)acetamide has been shown to have an antinociceptive effect in certain types of pain, specifically neuropathic pain . Its efficacy in reducing neuropathic pain was found to be similar to that of morphine and the sigma-1 antagonist BD-1063 .

Direcciones Futuras

The future directions for the use and study of N-isobutyl-2-(2-naphthyloxy)acetamide are not provided in the search results. This information might be available in recent scientific literature or databases .

Relevant Papers Unfortunately, the search results do not provide specific papers related to N-isobutyl-2-(2-naphthyloxy)acetamide . For a comprehensive review of the literature, it’s recommended to search academic databases such as PubMed, Scopus, or Web of Science.

Propiedades

IUPAC Name |

N-(2-methylpropyl)-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-12(2)10-17-16(18)11-19-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,12H,10-11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXNXBHAKWXLAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)COC1=CC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isobutyl-2-(2-naphthyloxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2516254.png)

![[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2516255.png)

![N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516257.png)

![1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2516259.png)

![1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516261.png)

![Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2516269.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2516270.png)